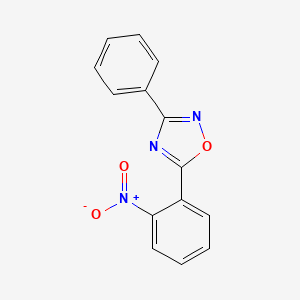![molecular formula C24H25N5O4 B3013684 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843625-99-0](/img/structure/B3013684.png)
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amino group, a benzodioxin group, a pyrroloquinoxaline group, and a carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, benzodioxin derivatives can be obtained through the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxin group, for instance, is a cyclic structure with an oxygen atom incorporated into the ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .科学的研究の応用
Catalytic Applications
Research by Imamoto et al. (2012) on phosphine ligands, which include quinoxaline structures, highlighted their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is critical for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the compound's utility in catalysis and synthesis of amino acids or secondary amine components (Imamoto et al., 2012).
Pharmaceutical Research
Quinoxalin-2-carboxamides were designed and evaluated as serotonin type-3 (5-HT3) receptor antagonists by Mahesh et al. (2011). The study's findings indicate potential therapeutic applications of quinoxaline derivatives in treating conditions mediated by 5-HT3 receptors, suggesting their utility in developing novel treatments for gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Mahesh et al., 2011).
Anticancer Research
A novel series of 3-quinoline carboxamides optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase was discovered by Degorce et al. (2016). These compounds, including potent and highly selective ATM inhibitors, demonstrate the role of quinoxaline derivatives in developing new therapeutic agents for cancer treatment, highlighting their potential efficacy in combination with DNA damage-inducing agents in disease-relevant models (Degorce et al., 2016).
Materials Science
Baek et al. (2003) explored the free-radical-induced polymerization of a compound containing a hyperbranched aromatic polyamide with a diphenylquinoxaline moiety. This study illustrates the application of quinoxaline derivatives in the development of novel thermosetting resin systems for high-temperature applications, showcasing their importance in materials science (Baek et al., 2003).
特性
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(14-15)33-13-12-32-18/h3-4,6-9,14H,2,5,10-13,25H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKQDXUMIAKNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)


![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)
